molecular formula C24H29N3O6S3 B2808207 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864977-12-8

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2808207
CAS RN: 864977-12-8
M. Wt: 551.69
InChI Key: SNIBNFHAZJOUSH-IZHYLOQSSA-N
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Description

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H29N3O6S3 and its molecular weight is 551.69. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Study on Structural Transformations

A study by Shagun and Nedolya (2015) examined the formation of 4,5-dihydro-3H-azepine and 4,5-dihydro-1,3-thiazole structures through reactions involving similar structural motifs, highlighting the impact of different bases on the formation of these structures. This research underscores the interest in understanding the reactivity and transformation of compounds with azepine and thiazole elements, which could be relevant to the study of "(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" (Shagun & Nedolya, 2015).

Synthesis and Characterization of Photodynamic Therapy Agents

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields. These compounds are relevant for photodynamic therapy applications, suggesting the potential therapeutic and scientific research applications of similarly structured compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Reactions with Superbases Leading to Structural Reorganization

Research by Nedolya et al. (2013) on the rearrangement of benzylsulfanyl-substituted 2-aza-1,3,5-triene in a superbasic system to form thiazole and azepine rings through unexpected pathways emphasizes the complexity and potential of reactions involving sulfonyl and azepine components. This could provide a foundation for exploring the reactivity and applications of "(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" in generating novel compounds with specific properties (Nedolya, Tarasova, Albanov, & Trofimov, 2013).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S3/c1-33-16-15-27-21-12-11-20(35(2,29)30)17-22(21)34-24(27)25-23(28)18-7-9-19(10-8-18)36(31,32)26-13-5-3-4-6-14-26/h7-12,17H,3-6,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBNFHAZJOUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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